molecular formula C6H10N2O B13312180 3-(Hydroxymethyl)pyrrolidine-1-carbonitrile

3-(Hydroxymethyl)pyrrolidine-1-carbonitrile

Cat. No.: B13312180
M. Wt: 126.16 g/mol
InChI Key: ZGEIVRSLUSDXIJ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)pyrrolidine-1-carbonitrile (CAS 1565736-07-3) is a valuable pyrrolidine-based building block in organic and medicinal chemistry research. This compound features both a hydroxymethyl group and a nitrile group on a pyrrolidine scaffold, making it a versatile intermediate for constructing more complex molecules. The pyrrolidine ring is a common motif in pharmaceuticals and biologically active compounds . The nitrile group (CN) can serve as a precursor to other functional groups, such as amines, amides, and carboxylic acids, offering diverse pathways for chemical derivatization. The hydroxymethyl group is of particular interest; the introduction of a hydroxymethyl group is a recognized strategy in drug design that can influence a compound's physical-chemical properties. This modification can lead to improved water solubility and enhanced bioavailability of lead compounds, and can also be used as a key synthetic intermediate for creating prodrugs . As such, this chemical is useful for researchers developing new therapeutic agents, catalysts, and ligands. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

3-(hydroxymethyl)pyrrolidine-1-carbonitrile

InChI

InChI=1S/C6H10N2O/c7-5-8-2-1-6(3-8)4-9/h6,9H,1-4H2

InChI Key

ZGEIVRSLUSDXIJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CO)C#N

Origin of Product

United States

Preparation Methods

Hydroxymethylation via Aldol Addition

  • Process : Treating pyrrolidine-1-carbonitrile with formaldehyde under basic conditions (e.g., NaOH) introduces the hydroxymethyl group at the 3-position.
  • Optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity and yield (up to 68%).
  • Side Reactions : Over-alkylation can occur at higher formaldehyde concentrations, necessitating careful stoichiometric control.

Enzymatic Resolution for Enantioselective Synthesis

For enantiomerically pure 3-(hydroxymethyl)pyrrolidine-1-carbonitrile, enzymatic methods are employed:

  • Lipase-Catalyzed Hydrolysis : Racemic 3-(hydroxymethyl)pyrrolidine-1-carbonitrile esters are resolved using lipases (e.g., Candida antarctica lipase B) to yield enantiopure products.
    • Substrate : Ethyl 3-(hydroxymethyl)pyrrolidine-1-carbonitrile.
    • Yield : >90% enantiomeric excess (ee) after 24 hours at 30°C.

Sustainable Solvent-Free Approaches

Recent advancements emphasize green chemistry principles:

  • Mechanochemical Synthesis : Ball-milling pyrrolidine derivatives with cyanating agents (e.g., trimethylsilyl cyanide) and hydroxymethyl donors (e.g., paraformaldehyde) avoids solvents.
    • Conditions : 500 rpm, 2 hours, room temperature.
    • Yield : ~60% with minimal byproducts.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Reference
Cyclization Short step count Moderate regioselectivity 45–55%
Enzymatic resolution High enantiopurity Requires ester precursors 70–90% ee
Solvent-free synthesis Eco-friendly, rapid Scalability challenges 60%
Cyanation of halides Direct nitrile introduction Competing elimination 50–65%

Critical Challenges and Solutions

  • Regioselectivity Control : Use of directing groups (e.g., Boc protection) on the pyrrolidine ring enhances hydroxymethylation at the 3-position.
  • Purification : Silica gel chromatography remains standard, though crystallization from ethyl acetate/hexane mixtures improves purity for crystalline intermediates.

Industrial-Scale Considerations

  • Continuous Flow Systems : Enable precise control of exothermic reactions (e.g., cyanation) and improve throughput.
  • Cost Drivers : Enzymatic methods reduce reliance on chiral auxiliaries but require optimized enzyme immobilization for reuse.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)pyrrolidine-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine derivative.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(Carboxymethyl)pyrrolidine-1-carbonitrile.

    Reduction: Formation of 3-(Hydroxymethyl)pyrrolidine-1-amine.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)pyrrolidine-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)pyrrolidine-1-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 3-(hydroxymethyl)pyrrolidine-1-carbonitrile with structurally related pyrrolidine and heterocyclic carbonitriles:

Compound Name Substituents/Features Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-(Hydroxymethyl)pyrrolidine-1-carbonitrile - Position 1: Carbonitrile
- Position 3: Hydroxymethyl
C6H8N2O ~140.14 Hypothesized hydrophilic character N/A
1-Benzyl-3-methylpyrrolidine-3-carbonitrile - Position 1: Benzyl
- Position 3: Methyl + carbonitrile
C13H16N2 200.29 Lipophilic intermediate in drug synthesis
(S)-Pyrrolidine-2-carbonitrile hydrochloride - Position 2: Carbonitrile
- Stereochemistry: (S)-configuration
C5H8N2·HCl ~132.6 Chiral building block for pharmaceuticals
4-(3-Hydroxyphenyl)pyrrolo[2,3-b]pyridine-3-carbonitrile - Bicyclic pyrrolo-pyridine core
- Position 3: Carbonitrile
- Position 4: Hydroxyphenyl
C14H9N3O 235.25 Fluorescence properties; kinase inhibition
2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile - Pyrrole core
- Position 3: Carbonitrile
- Aromatic substituents at 1 and 5
C17H13N3 259.31 Anticancer and antimicrobial activity
Key Observations:

Hydrophilicity vs. Lipophilicity : The hydroxymethyl group in 3-(hydroxymethyl)pyrrolidine-1-carbonitrile likely enhances water solubility compared to lipophilic analogs like 1-benzyl-3-methylpyrrolidine-3-carbonitrile .

Bicyclic Systems: Pyrrolo[2,3-b]pyridine carbonitriles (e.g., ) exhibit extended conjugation and planar structures, enabling π-π stacking interactions absent in monocyclic pyrrolidines .

Biological Activity

3-(Hydroxymethyl)pyrrolidine-1-carbonitrile is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₃N₃O
  • Molecular Weight : 141.20 g/mol
  • Functional Groups : Hydroxymethyl group and carbonitrile group attached to a pyrrolidine ring.

This compound is synthesized through the reaction of pyrrolidine with formaldehyde and hydrogen cyanide, which leads to various derivatives with distinct biological properties.

The biological activity of 3-(Hydroxymethyl)pyrrolidine-1-carbonitrile is attributed to its ability to interact with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitrile group is capable of participating in nucleophilic addition reactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.

Antiviral Activity

Research indicates that derivatives of pyrrolidine compounds, including 3-(Hydroxymethyl)pyrrolidine-1-carbonitrile, have been evaluated for antiviral properties. In a study focusing on influenza virus neuraminidase inhibitors, pyrrolidine derivatives demonstrated significant antiviral activity through their ability to inhibit viral replication . The effectiveness of these compounds was quantified using cytopathogenic effect assays, where the 50% effective concentration (EC50) was determined.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. In vitro tests have reported that various pyrrolidine derivatives exhibit antibacterial and antifungal activities. For example, compounds derived from pyrrolidine structures have been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong bioactivity .

CompoundMIC (µg/mL)Activity
Compound A0.0039Strong against S. aureus
Compound B0.0195Active against E. coli
Compound C0.0048Active against C. albicans

Potential Therapeutic Applications

3-(Hydroxymethyl)pyrrolidine-1-carbonitrile has been explored for its potential as a precursor in drug development. Notably, it has been investigated as a beta-3 adrenergic receptor agonist, which could have implications in treating metabolic disorders . The unique combination of functional groups in this compound allows for further modifications leading to enhanced pharmacological profiles.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

  • Antiviral Efficacy : A study demonstrated that pyrrolidine derivatives could effectively inhibit influenza virus replication, showcasing the potential application of 3-(Hydroxymethyl)pyrrolidine-1-carbonitrile in antiviral drug design .
  • Antimicrobial Testing : Research on antimicrobial activity revealed that specific derivatives exhibited strong inhibition against various bacterial strains, indicating the compound's utility in developing new antibiotics .
  • Pharmacological Potential : Investigations into the pharmacological properties of hydroxymethyl pyrrolidines suggest their role as beta-3 adrenergic receptor agonists, which could be beneficial in metabolic regulation and weight management strategies .

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-(Hydroxymethyl)pyrrolidine-1-carbonitrile, and how can purity be ensured?

The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. For example, hydroxylation and cyano group introduction via nucleophilic substitution or catalytic coupling. Key steps include:

  • Hydroxymethylation : Using formaldehyde or its equivalents under basic conditions (e.g., NaH/THF) to introduce the hydroxymethyl group .
  • Cyanation : Reaction with cyanating agents (e.g., KCN or CuCN) in polar aprotic solvents.
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization ensures high purity (>95%). Monitor reaction progress via TLC or HPLC .

Advanced: What mechanistic insights explain the regioselectivity of cross-coupling reactions involving this compound?

The cyano group acts as a directing group, favoring coupling at the pyrrolidine nitrogen. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ facilitates aryl boronic acid attachment via oxidative addition at the C-1 position. Computational studies (DFT) suggest electron-withdrawing cyano groups stabilize transition states, enhancing regioselectivity .

Basic: Which analytical techniques are critical for characterizing 3-(Hydroxymethyl)pyrrolidine-1-carbonitrile?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm, cyano carbon at ~120 ppm).
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C-N-C bond angle ~109° for pyrrolidine ring) .
  • Mass Spectrometry : ESI-MS ([M+H]+) verifies molecular weight .

Advanced: How can computational modeling predict the compound’s reactivity in enzyme inhibition studies?

Molecular docking (AutoDock Vina) and MD simulations model interactions with enzyme active sites. For example, the hydroxymethyl group forms hydrogen bonds with catalytic residues (e.g., serine proteases), while the cyano group stabilizes via hydrophobic interactions. QSAR models correlate substituent effects with IC₅₀ values .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurity profiles. Strategies include:

  • Reproducing assays : Use standardized protocols (e.g., ATPase inhibition assays at 37°C, pH 7.4) .
  • Purity validation : HPLC-MS to confirm absence of byproducts (e.g., hydrolyzed cyano groups) .
  • Structural analogs : Compare activity with derivatives (e.g., methoxymethyl vs. hydroxymethyl) to isolate functional group contributions .

Basic: What in vitro assays are suitable for initial biological activity screening?

  • Enzyme Inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., trypsin-like proteases).
  • Cell Viability : MTT assays in cancer lines (e.g., HeLa) to assess cytotoxicity.
  • Binding Affinity : Surface plasmon resonance (SPR) for receptor-ligand dissociation constants .

Advanced: How does the hydroxymethyl group influence regioselectivity in nucleophilic substitutions?

The hydroxymethyl group enhances steric hindrance at the adjacent carbon, directing nucleophiles (e.g., Grignard reagents) to the less hindered pyrrolidine nitrogen. Solvent effects (e.g., DMF vs. THF) further modulate selectivity via polarity and coordination .

Basic: What are the recommended storage conditions to maintain compound stability?

Store under inert atmosphere (argon) at −20°C in amber vials. Avoid moisture (hygroscopic hydroxymethyl group) and prolonged exposure to light to prevent degradation. Confirm stability via periodic NMR checks .

Advanced: How can researchers validate novel analytical methods for quantifying this compound in complex matrices?

  • Method Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 µg/mL via HPLC-UV), and precision (RSD < 5%).
  • Matrix Effects : Spike recovery tests in biological fluids (e.g., plasma) with internal standards (e.g., deuterated analogs) .

Advanced: What challenges arise during scale-up synthesis, and how can they be mitigated?

  • Exothermic Reactions : Use flow reactors for controlled cyanation steps to avoid thermal runaway .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.1 eq cyanating agent) and catalyst loading (e.g., 5 mol% Pd).
  • Yield Loss : Implement continuous extraction or in-situ quenching to minimize intermediate degradation .

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